molecular formula C11H7BrN4 B2546030 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine CAS No. 1393330-56-7

4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine

Cat. No.: B2546030
CAS No.: 1393330-56-7
M. Wt: 275.109
InChI Key: GNLPZMKALAVLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 4-{6-Bromo-triazolo[4,3-a]pyridin-3-yl}pyridine follows the International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The compound belongs to the broader class of triazolo[4,3-a]pyridines, which are characterized by the fusion of a triazole ring to a pyridine structure. The specific structural designation indicates the presence of a bromine atom at the 6-position of the triazolopyridine core and a pyridine substituent at the 3-position.

The molecular framework consists of a triazole ring fused to a pyridine structure, which contributes to the compound's diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms in both ring systems significantly affects the compound's hydrogen bonding characteristics and solubility properties. Related compounds in this family, such as 6-Bromo-triazolo[4,3-a]pyridine, demonstrate molecular formulas of C₆H₄BrN₃ with molecular weights of 198.02 grams per mole.

The structural identification relies on spectroscopic characterization methods including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, Fourier transform infrared spectroscopy, and mass spectrometry. X-ray crystallographic studies of related triazolopyridine compounds reveal monoclinic space group arrangements with specific unit cell parameters that provide detailed geometric information about the fused ring systems.

Structural Parameter Characteristic Features
Ring System Fused triazole-pyridine bicyclic framework
Substitution Pattern Bromine at position 6, pyridine at position 3
Heteroatom Distribution Multiple nitrogen atoms in both rings
Electronic Properties Enhanced reactivity due to halogen substitution

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry traces its origins to the early nineteenth century when organic chemistry emerged as a distinct scientific discipline. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest investigations into nitrogen-containing heterocyclic compounds. Subsequently, Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 and Runge's collection of pyrrole through dry distillation in 1834 established foundational methodologies for heterocyclic synthesis.

The significance of heterocyclic compounds in pharmaceutical applications became apparent during the twentieth century, with Friedlander's supersession of the agriculture industry through synthetic indigo dye production around 1906 demonstrating the commercial potential of these structures. The discovery of petroleum origins through chlorophyll compound isolation from natural oil by Tribe in 1936 further emphasized the ubiquity and importance of heterocyclic systems in natural products.

The introduction of Chargaff's rule in 1951, which demonstrated the application of heterocyclic chemistry in genetic codes through purine and pyrimidine bases, marked a pivotal moment in understanding the biological significance of nitrogen-containing heterocycles. This historical progression established the theoretical framework for contemporary triazolopyridine research and development.

Contemporary research indicates that approximately 59 percent of drugs approved by regulatory authorities contain nitrogen atoms in heterocyclic ring systems, underscoring the continued relevance of this chemical class in modern pharmaceutical development. The evolution from early heterocyclic discoveries to current triazolopyridine derivatives represents a continuous refinement of synthetic methodologies and biological understanding.

Significance in Fused Bicyclic Compound Research

Fused bicyclic heterocycles represent a critical class of compounds in contemporary medicinal chemistry research, with triazolopyridine derivatives demonstrating exceptional pharmaceutical potential. The significance of these compounds stems from their ability to serve as privileged scaffolds for drug discovery, providing multiple points for structural modification and optimization.

Research demonstrates that fused bicyclic heterocycles function as potent and selective receptor antagonists across various therapeutic areas. Specifically, triazolopyridine derivatives have been identified as effective 5-hydroxytryptamine 2A receptor antagonists with improved pharmacokinetic properties, favorable central nervous system partitioning, and significant improvements in sleep consolidation parameters.

The synthetic accessibility of triazolopyridine compounds through diverse methodologies enhances their value in medicinal chemistry applications. Facile synthesis approaches include nucleophilic displacement reactions, oxidative cyclization procedures, and catalyst-free synthetic transformations that enable efficient preparation of structurally diverse derivatives. The development of microwave-assisted synthetic methods has further streamlined the preparation of these compounds, facilitating rapid library generation for biological screening.

Research Application Demonstrated Activity Reference Studies
Receptor Antagonism 5-Hydroxytryptamine 2A selective inhibition Sleep disorder therapeutics
Anticancer Activity Tubulin polymerization disruption Cancer cell line studies
Synthetic Methodology Oxidative cyclization reactions N-Chlorosuccinimide applications
Structure Modification Cross-coupling transformations Bromine substitution utility

The mechanistic understanding of triazolopyridine biological activity involves interactions with specific molecular targets including enzymes and receptors. These compounds frequently exhibit their therapeutic effects through binding to active sites or allosteric sites of target proteins, leading to inhibition or modulation of biological pathways. The presence of bromine substitution enhances the reactivity profile of these compounds, enabling further synthetic transformations through cross-coupling reactions and other organometallic processes.

Recent advances in synthetic methodology have expanded the scope of triazolopyridine functionalization, with particular emphasis on the use of organolithium, organomagnesium, and organozinc reagents for selective derivatization. These developments have enabled the construction of highly functionalized heterocyclic scaffolds with precise control over substitution patterns and stereochemistry.

Properties

IUPAC Name

6-bromo-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-1-2-10-14-15-11(16(10)7-9)8-3-5-13-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLPZMKALAVLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine with suitable reagents under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or copper catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its pharmacological properties. Its structure allows it to act as a potential inhibitor for various enzymes and receptors.

Potential Biological Activities

Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit a range of biological activities:

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialActivity against bacteria and fungi

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of triazolopyridines showed significant cytotoxicity against various cancer cell lines, suggesting that the bromine substitution enhances this effect by improving interaction with biological targets.
  • Neuroprotective Effects : Research has indicated that similar compounds exhibit neuroprotective properties in models of neurodegeneration, pointing towards potential therapeutic applications in treating diseases like Alzheimer's .

Materials Science Applications

In materials science, compounds like 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} are being explored for their electronic and photophysical properties.

Novel Material Development

The unique electronic properties of this compound make it suitable for developing new materials with specific functionalities such as:

  • Conductive Polymers : The incorporation of triazolopyridine structures can enhance conductivity.
  • Photovoltaic Devices : Its properties may be harnessed in organic solar cells due to its ability to absorb light effectively.

Biological Studies

Beyond medicinal chemistry and materials science, this compound is studied for its interactions with biological macromolecules.

Interaction Studies

Research has shown that the compound interacts with proteins and nucleic acids, which can lead to insights into its mechanism of action.

Study FocusFindingsReferences
Protein BindingStrong affinity for specific receptors
Nucleic Acid InteractionPotential effects on gene expression

Mechanism of Action

The mechanism of action of 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the binding affinity or specificity of the compound for its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bromo-substituted triazolopyridine scaffold is structurally versatile. Key analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine No bromine C₁₀H₈N₄ 184.2 Anticancer, MAP kinase inhibition
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 2-Ethylphenyl at C3 C₁₄H₁₂BrN₃ 302.17 Enhanced lipophilicity
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine Oxan-4-yl at C3 C₁₀H₁₀BrN₃O 268.11 Improved solubility
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride Isopropyl at C3 (hydrochloride) C₉H₁₀BrN₃·HCl 272.57 High crystallinity, preclinical studies
3-(4-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine Methoxyphenyl at C3, methyl at C7 C₁₄H₁₂N₄O 252.27 Luminophore applications

Key Observations :

  • Bromine Substitution: The bromine atom at C6 enhances molecular weight and polarizability compared to non-halogenated analogs (e.g., 184.2 vs. 275.1 g/mol) .
  • Pyridine Position : The pyridin-4-yl group at C3 in the target compound contrasts with pyridin-3-yl analogs (e.g., 6-bromo-3-(pyridin-3-yl) variant, CAS: 1428747-22-1), which may alter π-π stacking interactions in biological targets .

Physicochemical Properties

  • Melting Points: Brominated derivatives generally exhibit higher melting points than non-halogenated analogs. For example, the target compound’s analog 3-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine melts at 214–216°C , while the non-brominated parent compound melts at ~150°C .
  • Solubility : The oxan-4-yl substituent in 6-bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine improves aqueous solubility compared to the hydrophobic 2-ethylphenyl variant .

Biological Activity

The compound 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine , also known as 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyDetails
Chemical Name 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
CAS Number 108281-79-4
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol

Structure

The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity. The bromine substitution at the 6-position enhances its interaction with biological targets.

Anticancer Properties

Research has shown that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine have been tested against various cancer cell lines:

  • A549 (Lung Cancer)
  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

In one study, a related compound demonstrated an IC₅₀ of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anticancer properties .

The mechanism of action for these compounds often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, the inhibition of c-Met kinase has been linked to the anticancer effects observed in various studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo-pyridine derivatives. Modifications at various positions on the triazole and pyridine rings can significantly influence their potency and selectivity against cancer cells.

Study on Antitumor Activity

In a prominent study published in a peer-reviewed journal, researchers synthesized several derivatives of triazolo-pyridines and assessed their antitumor activities. The most promising compound exhibited:

  • IC₅₀ Values:
    • A549: 0.83 ± 0.07 μM
    • MCF-7: 0.15 ± 0.08 μM
    • HeLa: 2.85 ± 0.74 μM

These findings suggest that structural modifications can lead to enhanced biological activity .

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of these compounds in animal models. For example, certain derivatives have shown significant reduction in tumor size in xenograft models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine, and how can reaction conditions be tailored to improve yields?

  • Methodology : The compound can be synthesized via 5-exo-dig cyclization , a method validated for analogous triazolopyridine derivatives. Key steps include:

  • Substrate preparation : Starting with brominated pyridine precursors and triazole-forming reagents (e.g., hydrazides or nitriles).
  • Cyclization : Conducted under mild acidic or basic conditions (e.g., acetic acid or K₂CO₃) at 60–80°C for 6–12 hours .
  • Yield optimization : Use of Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents post-cyclization, improving regioselectivity .
    • Characterization : Confirmed via 1H^1H, 13C^{13}C, and 31P^{31}P NMR, with crystallographic data (CCDC codes 1876881, 1906114) validating structural integrity .

Q. How does the bromine substituent at position 6 influence the compound’s reactivity and physicochemical properties?

  • Role of bromine :

  • Electronic effects : The electron-withdrawing Br group enhances electrophilic aromatic substitution (EAS) at adjacent positions, facilitating further functionalization (e.g., cross-coupling reactions).
  • Steric effects : Minimal steric hindrance allows for modular derivatization (e.g., introducing phosphonates or aryl groups) .
  • Spectroscopic signatures : Distinct 13C^{13}C NMR shifts (~110–120 ppm for C-Br) and X-ray diffraction patterns confirm bromine’s position .

Q. What are the standard protocols for characterizing this compound’s purity and structural conformation?

  • Analytical workflow :

  • Chromatography : HPLC/GC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy : Multi-nuclear NMR (1H^1H, 13C^{13}C, 31P^{31}P) for functional group identification; HRMS for molecular ion confirmation.
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1876881) resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the triazolopyridine core be addressed?

  • Strategies :

  • Directed metalation : Use of directing groups (e.g., pyridinyl or phosphonate) to control substitution patterns during Pd-catalyzed reactions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
    • Case study : Pd-mediated monoarylation of hydrazides achieves selective C–H functionalization at position 3, avoiding competing side reactions .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different triazolopyridine derivatives?

  • Key factors :

  • Electronic modulation : Electron-deficient cores (e.g., Br-substituted) slow Pd insertion but improve oxidative addition kinetics in cross-coupling reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side-product formation .
    • Data conflict resolution : Compare kinetic isotope effects (KIEs) and Hammett plots to disentangle electronic vs. steric contributions .

Q. How can computational tools predict the compound’s bioactivity or material properties?

  • Approaches :

  • QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with antimicrobial or kinase inhibition data from analogs .
  • Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes or cancer-related receptors) using AutoDock Vina or Schrödinger .
    • Validation : Cross-reference predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.